3-Methylbenzenesulfinic acid sodium salt, also known as sodium 3-methylbenzenesulfinate, is an important organic compound primarily used in chemical synthesis and as an intermediate in various chemical reactions. It is a sodium salt of 3-methylbenzenesulfinic acid, which is derived from toluene through sulfonation processes. This compound plays a significant role in organic chemistry as a reagent and as a catalyst in several reactions.
Source: The compound is synthesized from 3-methylbenzenesulfonic acid, which can be obtained through the sulfonation of toluene using sulfuric acid or sulfur trioxide.
Classification: 3-Methylbenzenesulfinic acid sodium salt is classified under sulfonic acids and their derivatives, specifically as an aromatic sulfonate. It is categorized in the broader class of organosulfur compounds.
The synthesis of 3-methylbenzenesulfinic acid sodium salt typically involves the following methods:
The molecular formula of 3-methylbenzenesulfinic acid sodium salt is . Its structure consists of a benzene ring substituted with a methyl group and a sulfinyl group (–SO₂–) attached to a sodium ion.
C[C@H](C1=CC=C(C=C1)S(=O)[O-])[Na+]
3-Methylbenzenesulfinic acid sodium salt participates in various chemical reactions including:
The mechanism by which 3-methylbenzenesulfinic acid sodium salt acts in chemical reactions typically involves:
3-Methylbenzenesulfinic acid sodium salt is utilized in various scientific applications including:
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5